

The Role of Substance P in Pain Transmission Pathways: A Technical Guide

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Compound of Interest

Compound Name: Substance P

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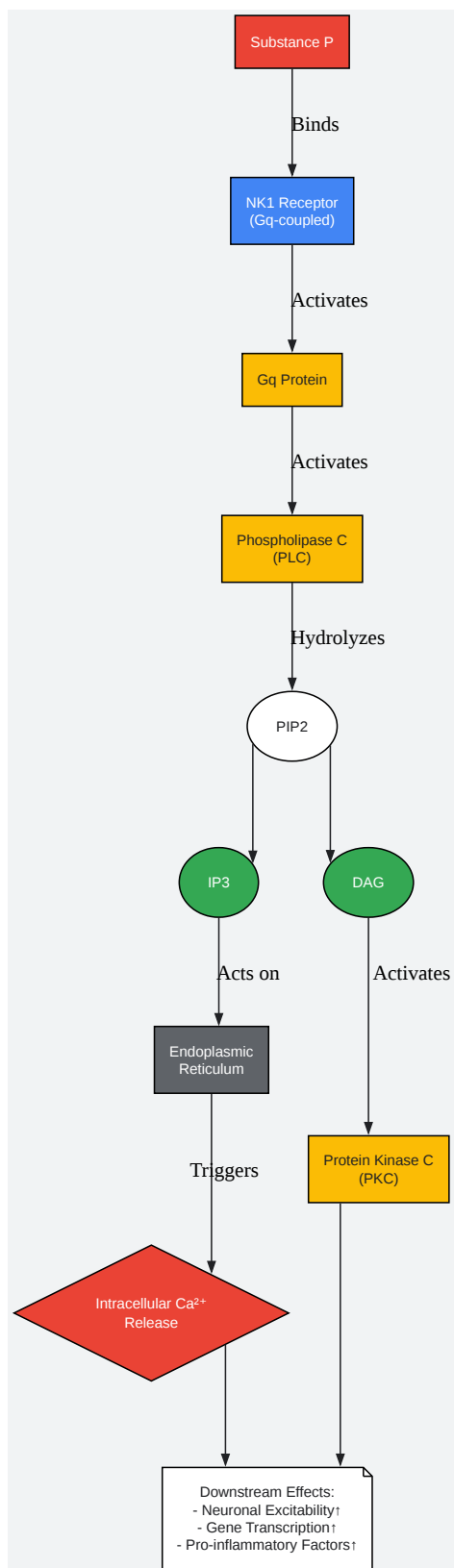
Abstract

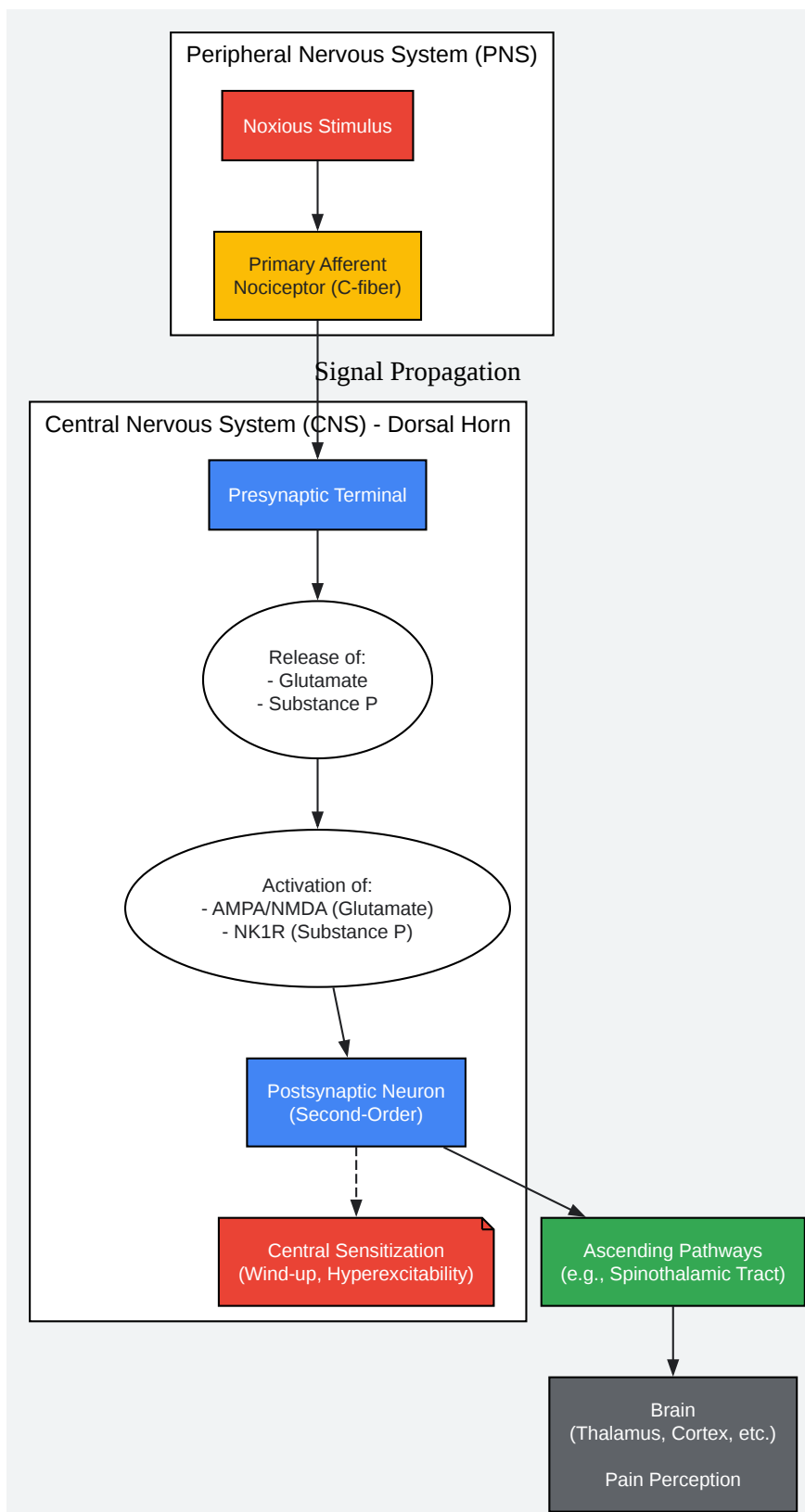
Substance P (SP), an 11-amino acid neuropeptide of the tachykinin family, is a critical mediator in the transmission and modulation of nociceptive signals.^{[1][2]} Released from the terminals of specific sensory nerves, particularly unmyelinated C-fibers, SP plays a pivotal role in pain perception, neurogenic inflammation, and the development of chronic pain states through its interaction with the neurokinin-1 receptor (NK1R).^{[1][2][3]} This technical guide provides an in-depth examination of the molecular mechanisms, signaling pathways, and quantitative data underscoring the function of **Substance P** in pain transmission. It details key experimental methodologies for its study and explores its complex role in both pro-nociceptive and anti-nociceptive processes, offering insights for researchers and professionals in pain-related drug development.

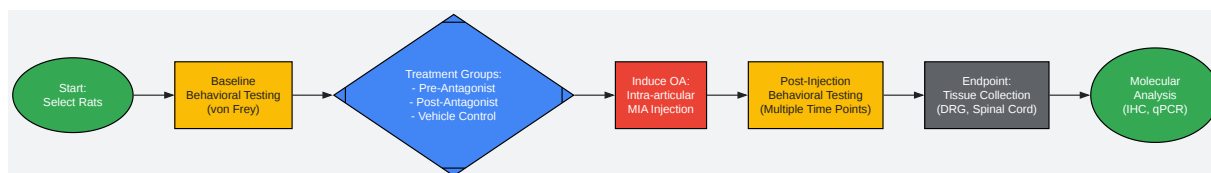
Core Mechanism: The Substance P-NK1R Signaling Cascade

Substance P exerts its primary effects by binding to the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR). The NK1R is predominantly coupled to the Gq alpha subunit of the G protein complex. Upon binding, this initiates a well-defined intracellular signaling cascade.

Activation of the Gq protein stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The subsequent increase in cytosolic Ca²⁺ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a cascade of downstream effects, including the modulation of ion channel activity, enhancement of gene transcription, and the upregulation of pro-inflammatory factors.







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References

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